molecular formula C10H12BrN B13010521 (R)-5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine

(R)-5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine

Cat. No.: B13010521
M. Wt: 226.11 g/mol
InChI Key: GXDJVRBDDVPNPM-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine is a chiral amine compound with a bromine atom at the 5th position and a methyl group at the 4th position of the indane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine typically involves the following steps:

    Bromination: The starting material, 4-methyl-2,3-dihydro-1H-indene, is brominated at the 5th position using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Amination: The brominated intermediate is then subjected to amination using an appropriate amine source, such as ammonia or an amine derivative, under catalytic conditions to introduce the amine group at the 1st position.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for bromination and amination steps, as well as advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

®-5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or alkoxide ions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst

    Substitution: Sodium hydroxide (NaOH), sodium cyanide (NaCN), sodium alkoxide (RO-Na+)

Major Products Formed

    Oxidation: Corresponding ketones or aldehydes

    Reduction: Corresponding alcohols or hydrocarbons

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

®-5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and amine groups play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    ®-5-Bromo-2,3-dihydro-1H-inden-1-amine: Lacks the methyl group at the 4th position.

    ®-4-Methyl-2,3-dihydro-1H-inden-1-amine: Lacks the bromine atom at the 5th position.

    ®-5-Chloro-4-methyl-2,3-dihydro-1H-inden-1-amine: Has a chlorine atom instead of a bromine atom at the 5th position.

Uniqueness

®-5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine is unique due to the presence of both bromine and methyl groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C10H12BrN

Molecular Weight

226.11 g/mol

IUPAC Name

(1R)-5-bromo-4-methyl-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C10H12BrN/c1-6-7-3-5-10(12)8(7)2-4-9(6)11/h2,4,10H,3,5,12H2,1H3/t10-/m1/s1

InChI Key

GXDJVRBDDVPNPM-SNVBAGLBSA-N

Isomeric SMILES

CC1=C(C=CC2=C1CC[C@H]2N)Br

Canonical SMILES

CC1=C(C=CC2=C1CCC2N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.